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Abstract

Enviroxime is a benzimidazole derivative that has demonstrated potent in vitro activity against
a broad spectrum of rhinoviruses and enteroviruses, the primary causative agents of the
common cold and other significant human diseases. Its mechanism of action involves the
inhibition of viral RNA replication, a critical step in the viral life cycle. This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties, and
biological activities of Enviroxime. Detailed summaries of its antiviral efficacy, mechanism of
action, and relevant experimental methodologies are presented to serve as a valuable resource
for researchers in the fields of virology and antiviral drug development.

Chemical Structure and Physicochemical Properties

Enviroxime, with the chemical name (E)-2-amino-6-benzoyl-1-
(isopropylsulfonyl)benzimidazole oxime, is a substituted benzimidazole. Its chemical structure
Is characterized by a central benzimidazole core, an isopropylsulfonyl group at the N1 position,
an amino group at the C2 position, and a benzoyl oxime moiety at the C6 position.

Physicochemical Data

The following table summarizes the key physicochemical properties of Enviroxime. These
parameters are crucial for understanding its absorption, distribution, metabolism, and excretion
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(ADME) profile, as well as for formulation development.

Property Value Source

Molecular Formula C17H18N40O3S PubChem

Molecular Weight 358.4 g/mol PubChem

Appearance White to off-white solid MedchemExpress.com[1]

Soluble in DMSO (= 50

Solubility mg/mL) MedchemExpress.com[1]
Calculated logP 3.1 PubChem
Hydrogen Bond Donors 2 PubChem
Hydrogen Bond Acceptors 6 PubChem

Antiviral Activity

Enviroxime exhibits potent and broad-spectrum activity against numerous serotypes of human
rhinoviruses (HRV) and other enteroviruses. Its efficacy is typically evaluated through in vitro
cell-based assays that measure the inhibition of viral replication.

In Vitro Antiviral Efficacy

The antiviral activity of Enviroxime is quantified by its half-maximal effective concentration
(ECso) or half-maximal inhibitory concentration (ICso), which represents the concentration of the
compound required to inhibit viral replication by 50%. The following table compiles reported
ECso and ICso values for Enviroxime against various picornaviruses.
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Virus Serotype Cell Line Assay Type ECso / ICs0 (uM) Source

Developments
Enterovirus 71 Plague towards antiviral
RD Cells ] 0.15 ) ]
(EVT1) Reduction therapies against

enterovirus 71[1]
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Mechanism of Action

Enviroxime's antiviral effect stems from its ability to inhibit the replication of viral RNA.[3] The
primary target of Enviroxime is the viral non-structural protein 3A.[3] The interaction of
Enviroxime with protein 3A disrupts the formation and function of the viral replication complex,
which is essential for the synthesis of new viral RNA genomes.[3][4]

Signaling Pathway of Enviroxime's Antiviral Action

Enviroxime's mechanism involves a complex interplay between the viral protein 3A and host
cell factors. The binding of Enviroxime to 3A is thought to interfere with the recruitment of
essential host proteins, such as phosphatidylinositol 4-kinase Il beta (P14KIllIf3) and the Golgi-
specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1), to the replication
organelles.[4][5] This disruption prevents the formation of a functional replication complex,
leading to the inhibition of viral RNA synthesis, particularly the production of the plus-strand
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RNA.[3] Furthermore, there is evidence to suggest that Enviroxime and its analogs may also
interfere with viral polyprotein processing.[1]
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Figure 1: Signaling pathway of Enviroxime's antiviral action.
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Viral resistance to Enviroxime has been mapped to mutations within the coding region of the
3A protein.[3][6] These mutations likely alter the binding site of the drug, thereby reducing its

inhibitory effect. The identification of these resistance mutations provides strong evidence for
the direct or indirect interaction of Enviroxime with the 3A protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to
characterize the antiviral properties of compounds like Enviroxime.

Plague Reduction Assay

This assay is a standard method for quantifying the infectious virus titer and for determining the
antiviral activity of a compound.

Workflow:
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1. Seed susceptible cells (e.g., HeLa) in multi-well plates and grow to confluence.

'

[2. Prepare serial dilutions of Enviroxime in cell culture medium.]

'

[3. Pre-incubate cells with the diluted Enviroxime for a defined period (e.g., 1 hour).)

'

[4. Infect the cells with a known amount of rhinovirus (e.g., HRV-14) at a specific multiplicity of infection (MOI))

'

[5. After an adsorption period (e.g., 1 hour), remove the virus inoculum)

'

6. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without Enviroxime.

'

[7. Incubate the plates for several days (e.g., 3-5 days) to allow for plaque formation.]

'

8. Fix and stain the cells (e.g., with crystal violet).

'

9. Count the number of plaques in each well.

'

[ 10. Calculate the percentage of plague reduction compared to the untreated virus control to determine the ICso value. )

Click to download full resolution via product page

Figure 2: Workflow for a typical plaque reduction assay.
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Detailed Methodology (Example for Rhinovirus):

e Cell Culture: HelLa cells are seeded in 6-well plates and cultured until they form a confluent
monolayer.[7]

o Compound Preparation: Enviroxime is dissolved in DMSO to create a stock solution, which
is then serially diluted in Eagle's Minimum Essential Medium (EMEM) to the desired
concentrations.

« Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then
infected with a dilution of human rhinovirus (e.g., HRV-14 or HRV-16) calculated to produce
approximately 50-100 plaque-forming units (PFU) per well.[7]

o Treatment and Overlay: After a 1-hour adsorption period at 33°C, the virus inoculum is
removed, and the cells are overlaid with EMEM containing 0.7% low-melt agarose and the
various concentrations of Enviroxime.[7]

 Incubation: The plates are incubated at 33°C in a 5% CO2 atmosphere for 3 days.[7]

» Staining and Quantification: The cells are fixed with 1% buffered formaldehyde and stained
with crystal violet. The plagues (clear zones where cells have been lysed by the virus) are
then counted. The ICso is calculated as the concentration of Enviroxime that reduces the
number of plaques by 50% compared to the untreated control.[7]

RNA Dot Blot Analysis

This technique is used to detect and quantify specific RNA molecules, such as viral RNA, in a
sample. It was instrumental in demonstrating that Enviroxime preferentially inhibits the
synthesis of the viral plus-strand RNA.[3]

Workflow:
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1. Infect cells with virus in the presence or absence of Enviroxime.

(2. At various times post-infection, harvest the cells and extract total RNA.]

[3. Denature the RNA samples.]

4. Spot the denatured RNA onto a nylon or nitrocellulose membrane.

5. Immobilize the RNA on the membrane (e.g., by UV cross-linking).

6. Pre-hybridize the membrane to block non-specific binding sites.

7. Hybridize the membrane with a labeled probe specific for the viral RNA (e.g., a radiolabeled DNA or RNA probe).

[8. Wash the membrane to remove unbound probe.]

[9. Detect the signal from the labeled probe (e.g., by autoradiography or chemiluminescence). ]

10. Quantify the signal intensity to determine the relative amount of viral RNA.

Click to download full resolution via product page

Figure 3: Workflow for RNA dot blot analysis of viral RNA.
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Detailed Methodology (Example for Poliovirus):

o Cell Infection and Treatment: HeLa cells are infected with poliovirus type 1 in the presence of
Enviroxime or a vehicle control (DMSO).[3]

* RNA Extraction: At different time points post-infection, total cellular RNA is extracted from the
cells.

* RNA Application to Membrane: The extracted RNA is denatured and applied as dots to a
nylon membrane.

o Hybridization: The membrane is hybridized with a 32P-labeled DNA probe that is
complementary to either the plus- or minus-strand of the poliovirus RNA.

e Washing and Detection: The membrane is washed to remove any unbound probe, and the
radioactive signal is detected by autoradiography.

e Analysis: The intensity of the dots is quantified to determine the relative amounts of plus- and
minus-strand viral RNA in the presence and absence of Enviroxime.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence, such as the gene
encoding the viral 3A protein. It is a critical tool for identifying the genetic basis of drug
resistance and for studying the structure-function relationships of proteins.[6]

Workflow:
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(1. Design primers containing the desired mutation in the 3A coding region.)

A4

(24 Use a plasmid containing the wild-type viral cDNA as a template for PCR with the mutagenic primers.)

A

(3. The PCR amplifies the entire plasmid, incorporating the mu(ation.)

A4

( 4. Digest the PCR product with a restriction enzyme (e.g., Dpnl) that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. )

A4

(5. Transform the mutated plasmid into competent E. coli cells.)

A

(6. Select transformed colonies and isolate the plasmid DNA.)

A4

(7. Sequence the plasmid DNA to confirm the presence of the desired mutation.)

A4

(8. Use the mutated plasmid to generate recombinant virus and test for resistance to Enviroxime.)

Click to download full resolution via product page
Figure 4: Workflow for site-directed mutagenesis of the viral 3A protein.

Detailed Methodology (Example for Rhinovirus 14):
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o Primer Design: Oligonucleotide primers are designed to be complementary to the region of
the rhinovirus 14 3A gene where the mutation is to be introduced, with the desired nucleotide
change in the middle of the primer.

» PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the
mutagenic primers, and a plasmid containing the full-length cDNA of rhinovirus 14 as the
template.

o Template Digestion: The parental, non-mutated plasmid DNA is digested by adding the
restriction enzyme Dpnl directly to the PCR reaction.

o Transformation: The resulting mutated plasmids are transformed into competent E. coli cells.

e Screening and Sequencing: Plasmids are isolated from individual bacterial colonies and
sequenced to confirm the presence of the intended mutation in the 3A gene.

o Functional Analysis: The mutated cDNA is then used to generate infectious virus, which is
subsequently tested for its susceptibility to Enviroxime in a plague reduction assay to
confirm that the mutation confers resistance.

Pharmacokinetics

While Enviroxime has demonstrated potent in vitro antiviral activity, its clinical development
has been hampered by poor pharmacokinetic properties, including low oral bioavailability.[1]
Studies in animal models have been conducted to evaluate its ADME profile.

A study on vinylacetylene analogs of Enviroxime reported that a p-fluoro derivative exhibited
oral bioavailability in Rhesus monkeys.[8] However, specific quantitative pharmacokinetic
parameters for the parent Enviroxime molecule are not extensively detailed in the readily
available literature, which has been a significant hurdle in its progression as a therapeutic

agent.

Conclusion

Enviroxime remains a significant tool for the study of picornavirus replication due to its well-
defined mechanism of action targeting the viral 3A protein. Its potent and broad-spectrum in
vitro activity highlights the potential of targeting this viral protein for the development of new
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antiviral therapies. However, the challenges associated with its pharmacokinetic profile
underscore the importance of optimizing drug-like properties in the early stages of antiviral drug
discovery. Further research into the structural basis of Enviroxime's interaction with the 3A
protein and its host factor partners could pave the way for the design of new, more effective,
and bioavailable inhibitors of rhinovirus and enterovirus replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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